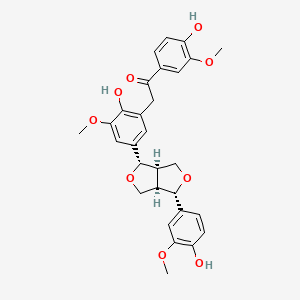

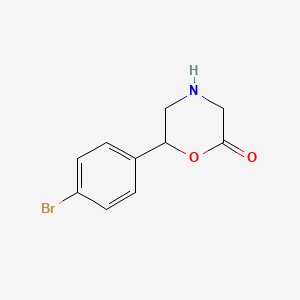

![molecular formula C7H13ClN2O2 B1448189 (R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride CAS No. 1383427-89-1](/img/structure/B1448189.png)

(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride

Descripción general

Descripción

The compound is a complex organic molecule that likely belongs to the class of compounds known as oxazines . Oxazines are heterocyclic compounds, a class of compounds that have a ring structure containing at least two different elements. In this case, the elements are carbon, nitrogen, and oxygen .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-oxo-benzo[1,4]oxazines have been synthesized via ultrasound-assisted irradiation conditions .Aplicaciones Científicas De Investigación

Síntesis Asimétrica

El compuesto se utiliza en procesos de síntesis asimétrica. Por ejemplo, puede participar en la arilación asimétrica catalizada por rodio de aldiminas cíclicas, lo que lleva a la producción de dihidrobenzo[1,4]oxazin-2-onas altamente ópticamente activas con excepcional pureza enantiomérica . Esta aplicación es crucial para crear compuestos con quiralidad específica, lo que es importante en la industria farmacéutica y la ciencia de los materiales.

Organocatálisis

En el campo de la organocatálisis, MFCD22581547 se utiliza en reacciones de anulación regio y enantioselectiva. Un ejemplo notable es la anulación (3+3) de acrilatos de 2-(4H-benzo[d][1,3]oxazin-4-il) con dihidropirazol-3-onas, lo que produce carboxilatos con altos rendimientos y selectividad . Este método enriquece la química de los derivados de benzooxazina y amplía el conjunto de herramientas para sintetizar moléculas orgánicas complejas.

Química Medicinal

En química medicinal, se sintetizan derivados de MFCD22581547 para la evaluación biológica. Estos derivados pueden diseñarse para interactuar con objetivos biológicos específicos, lo que podría conducir a nuevos agentes terapéuticos. Por ejemplo, se han sintetizado y caracterizado derivados de dihidrotriazolopirimidina basados en benzo[d][1,2,3]triazol-1-il-pirazola por sus potenciales actividades biológicas .

Mecanismo De Acción

Target of Action

The primary targets of ®-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. This can result in the relaxation of smooth muscle cells in the airways, leading to bronchodilation . The anti-inflammatory effects are due to the inhibition of inflammatory cell activation and cytokine production .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD), such as breathlessness and persistent coughing . By directly delivering the compound to the lungs, it can provide targeted relief with potentially fewer systemic side effects .

Propiedades

IUPAC Name |

(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLCHWNFVCWARP-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1448108.png)

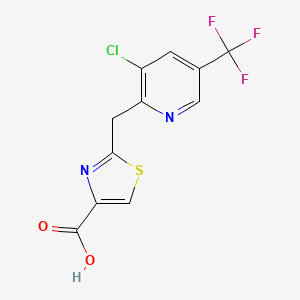

![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)

![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B1448110.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

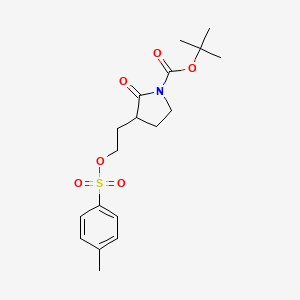

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)

![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)